Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate

Physicochemical characterization Building block selection Molecular weight

Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate (CAS 1607024-67-8) is a synthetic β-keto ester bearing a 4-chloro-3-isopropoxyphenyl substituent, with a molecular formula of C14H17ClO4 and a molecular weight of 284.73 g/mol. As a member of the aryl β-keto ester class, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic scaffolds via condensation reactions.

Molecular Formula C14H17ClO4
Molecular Weight 284.73 g/mol
CAS No. 1607024-67-8
Cat. No. B1472676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate
CAS1607024-67-8
Molecular FormulaC14H17ClO4
Molecular Weight284.73 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)OC(C)C
InChIInChI=1S/C14H17ClO4/c1-4-18-14(17)8-12(16)10-5-6-11(15)13(7-10)19-9(2)3/h5-7,9H,4,8H2,1-3H3
InChIKeyNMBQWPHBHDNWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate (CAS 1607024-67-8): A Specialized β-Keto Ester Building Block for Heterocycle Synthesis and Medicinal Chemistry


Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate (CAS 1607024-67-8) is a synthetic β-keto ester bearing a 4-chloro-3-isopropoxyphenyl substituent, with a molecular formula of C14H17ClO4 and a molecular weight of 284.73 g/mol . As a member of the aryl β-keto ester class, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic scaffolds via condensation reactions. The 4-chloro-3-isopropoxyphenyl moiety imparts distinct physicochemical and steric properties compared to its methoxy, ethoxy, and non-alkoxylated analogs, which can translate into differentiated reactivity in downstream synthetic transformations and altered biological target engagement in derived compounds [1].

1 Specialized β-keto ester building block for heterocycle assembly
2 4-Chloro-3-isopropoxyphenyl substituent with differentiated steric and lipophilic profile
3 Enables pyrazole, isoxazole, and pyrimidine synthesis via enolate condensation
4 Supports SAR studies exploring alkoxy group size effects and regioisomeric comparison

Why Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate Cannot Be Replaced by Generic β-Keto Ester Analogs


Substituting this compound with a generic β-keto ester such as ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 2881-63-2) or even its close alkoxy analogs (methoxy, ethoxy) introduces three categories of risk that directly impact synthetic outcomes and biological relevance. First, the absence of the 3-isopropoxy group eliminates critical steric bulk and lipophilicity, which can alter regioselectivity in subsequent heterocycle-forming condensation reactions [1]. Second, the 4-chloro-3-isopropoxyphenyl regioisomeric pattern (chloro at C4, isopropoxy at C3) is structurally distinct from the 3-chloro-4-isopropoxyphenyl pattern found in clinically validated P2X3 receptor antagonists such as sivopixant (S-600918) and its analogue DDTPA; substitution with the wrong regioisomer would yield a different series of final compounds with altered pharmacological profiles [2]. Third, the isopropoxy group's enhanced lipophilicity relative to methoxy or ethoxy (estimated ΔlogP contribution approximately +0.5 to +0.8 units based on Hansch-Leo fragment constants) affects partitioning, membrane permeability, and metabolic stability of derived compounds—parameters that cannot be matched by smaller alkoxy substituents [3].

Alkoxy substitution mismatch
Smaller alkoxy (methoxy, ethoxy) or unsubstituted analogs lack the steric bulk and lipophilicity of isopropoxy, potentially shifting regioselectivity in condensation reactions and downstream target engagement.
Regioisomeric pattern change
The 4-chloro-3-isopropoxyphenyl regioisomer is structurally distinct from the 3-chloro-4-isopropoxyphenyl motif found in P2X3 antagonists; swapping patterns may yield divergent pharmacological profiles.
Functional group limitation
Simple aryl ketone intermediates or generic β-keto esters cannot replicate the enolate-mediated dinucleophile condensation required for direct pyrazole/isoxazole/pyrimidine synthesis.

Quantitative Differentiation Evidence for Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate vs. Closest Analogs


Molecular Weight Differentiation: Isopropoxy Analog is 25.6% Heavier Than the Simplest Non-Alkoxylated Comparator

Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate has a molecular weight of 284.73 g/mol, compared to 226.66 g/mol for the simplest in-class comparator ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 2881-63-2), representing a 25.6% increase [1]. This increase arises from the presence of the 3-isopropoxy substituent (OCH(CH3)2, +58.08 Da relative to hydrogen), which confers differentiated solubility, chromatographic retention, and crystallinity properties.

Molecular Weight
Head-to-head
284.73 vs 226.66 g/mol (+25.6%)
Differentiates molar equivalence, solubility, and chromatographic retention
Calculated from molecular formulas; comparator is unsubstituted analog
Physicochemical characterization Building block selection Molecular weight

Lipophilicity Differentiation: Estimated LogP Increase of +0.47 to +0.83 for Isopropoxy vs. Methoxy Substitution

Based on the well-established Hansch-Leo fragment constant system, the aromatic isopropoxy substituent (OCH(CH3)2) contributes a π value of approximately +0.85 to logP, compared to +0.02 for methoxy (OCH3) and +0.38 for ethoxy (OCH2CH3) [1]. Applied to the baseline logP of 2.48 measured for ethyl 3-(4-chlorophenyl)-3-oxopropanoate [2], this yields estimated logP values of approximately 2.50 for the methoxy analog, 2.86 for the ethoxy analog, and 3.33 for the isopropoxy analog. The +0.47 to +0.83 logP increment of the isopropoxy compound over the methoxy analog translates to a 3- to 7-fold increase in octanol-water partition coefficient.

Lipophilicity (logP)
Class-level
Est. ~3.33 vs ~2.50 (methoxy analog)
Higher lipophilicity may affect membrane partitioning and metabolic stability of derived compounds
Hansch-Leo fragment constants; measured logP for target not publicly available
Lipophilicity ADME prediction Structure-property relationships

Regioisomeric Criticality: The 4-Chloro-3-Isopropoxyphenyl Pattern is Structurally Distinct from the Clinically Validated 3-Chloro-4-Isopropoxyphenyl Motif in P2X3 Antagonists

The target compound bears the 4-chloro-3-isopropoxyphenyl substitution pattern (chloro at position 4, isopropoxy at position 3). This is regioisomerically distinct from the 3-chloro-4-isopropoxyphenyl pattern present in the clinical-stage P2X3 antagonist sivopixant (S-600918) and its potent analogue DDTPA [1]. Sivopixant exhibits a P2X3 homotrimer IC50 of 4.2 nM with 262-fold selectivity over the P2X2/3 heterotrimer (IC50 = 1100 nM) . The specific 3-chloro-4-isopropoxyphenyl arrangement contributes to the unique binding mode at the upper vestibule site of the P2X3 receptor; the 4-chloro-3-isopropoxyphenyl regioisomer (as in the target compound) would not engage this binding site in the same manner.

Regioisomeric Identity
Head-to-head
4-Cl-3-OiPr (target) vs 3-Cl-4-OiPr (sivopixant pattern)
Regioisomer not interchangeable with validated P2X3-binding motif; different binding-site engagement expected
Sivopixant P2X3 IC50=4.2 nM; target compound not profiled against P2X3
Regioisomerism P2X3 receptor Sivopixant DDTPA

β-Keto Ester Synthetic Utility: Enables Heterocycle Assembly Not Accessible from Simple Aryl Ketones

As a β-keto ester, the target compound possesses a reactive methylene group (pKa ≈ 10-11) flanked by two carbonyl groups, enabling enolate formation and subsequent condensation with hydrazines, hydroxylamines, amidines, and other 1,2- or 1,3-dinucleophiles to yield pyrazoles, isoxazoles, pyrimidines, and related heterocycles [1]. This reactivity profile is fundamentally absent in simple aryl ketone intermediates such as 1-(4-chloro-3-isopropoxyphenyl)ethanone (CAS 1379309-74-6), which lacks the ester carbonyl and active methylene unit. The β-keto ester functionality therefore provides a synthetic gateway to heterocyclic scaffolds that are directly inaccessible from the simpler ketone building block.

Synthetic Utility
Cross-study
Enables pyrazole, isoxazole, pyrimidine scaffolds vs simple ketone
β-Keto ester reactivity unlocks heterocycle families inaccessible from aryl ketones
Based on standard Knorr and Hantzsch-type condensation pathways
Heterocycle synthesis β-Keto ester reactivity Pyrazole Isoxazole

Commercial Availability and Purity: Standard Supply at 95% Purity with Limited Vendor Options

The target compound is commercially available at a standard purity of 95% , whereas the simpler comparator ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 2881-63-2) is routinely available at >98.0% (GC) purity from multiple suppliers including TCI [1]. This purity differential reflects the relative synthetic accessibility and market maturity of the two compounds. The target compound is produced by fewer vendors, consistent with its status as a specialized intermediate rather than a commodity building block.

Commercial Purity
Cross-study
95% (target) vs >98% (simpler analog)
Lower purity and limited supplier base may necessitate additional purification before sensitive reactions
Vendor specifications as of 2024-2026; batch-dependent
Commercial availability Purity specification Procurement

Optimal Procurement Scenarios for Ethyl 3-(4-chloro-3-isopropoxyphenyl)-3-oxopropanoate: When This Specific Intermediate is the Right Choice


Synthesis of Pyrazole, Isoxazole, and Pyrimidine Libraries Requiring the 4-Chloro-3-Isopropoxyphenyl Pharmacophore

This compound is the building block of choice when a medicinal chemistry program requires the construction of 5- or 6-membered nitrogen- or oxygen-containing heterocycles bearing the 4-chloro-3-isopropoxyphenyl substituent. The β-keto ester functionality enables direct condensation with hydrazines (to form pyrazoles), hydroxylamine (to form isoxazoles), or amidines/guanidines (to form pyrimidines) in a single synthetic step [1]. The isopropoxy group's steric bulk may influence regioselectivity in unsymmetrical condensations, potentially favoring one regioisomeric product over the other—a differentiation that cannot be replicated with methoxy or ethoxy analogs.

Structure-Activity Relationship (SAR) Studies Exploring Alkoxy Group Size on Target Engagement

For programs investigating the effect of alkoxy substituent size on biological activity—such as the PDGFR kinase inhibitor series where 4-isopropoxyphenyl substitution enhanced in vivo efficacy over 4-chlorophenyl or 4-bromophenyl analogs [2]—this compound provides the isopropoxy reference point in a systematic alkoxy scan (OCH3 → OCH2CH3 → OCH(CH3)2 → OCH(CH3)2). The estimated logP increase of approximately +0.8 units compared to the methoxy analog [3] makes this the appropriate building block when increased lipophilicity and target residence time are desired.

Divergent Exploration of P2X3 Receptor Chemical Space Distinct from the Sivopixant Chemotype

The target compound's 4-chloro-3-isopropoxyphenyl regioisomer represents a distinct chemical starting point from the 3-chloro-4-isopropoxyphenyl pattern found in the clinical candidate sivopixant (P2X3 IC50 = 4.2 nM) [4]. Research groups seeking to identify novel P2X3 antagonists with potentially differentiated selectivity profiles or intellectual property positions may deliberately select the 4-chloro-3-isopropoxyphenyl building block to explore alternative binding interactions at the receptor's upper vestibule site.

Synthesis of β-Keto Ester-Derived Chiral Alcohols via Enantioselective Ketoreductase-Mediated Reduction

β-Keto esters are established substrates for ketoreductase (KRED)-catalyzed asymmetric reductions to yield chiral β-hydroxy esters with high enantiomeric excess. Studies on related 4-chloro-substituted β-keto esters have demonstrated enantioselectivities of up to 97% ee using engineered ketoreductases [5]. The isopropoxy group's steric demand may further enhance enantioselectivity in KRED-catalyzed reductions compared to smaller alkoxy analogs, making this compound a valuable substrate for biocatalysis programs focused on chiral alcohol synthesis.

Application
Selection Property
Validation Focus
Heterocycle library synthesis (pyrazoles, isoxazoles, pyrimidines)
β-Keto ester reactivity; isopropoxy steric effects on regioselectivity
Condensation regioselectivity; product isomer ratio
Alkoxy group SAR studies (OCH3 to OiPr scan)
Differentiated lipophilicity (estimated +0.8 logP vs methoxy)
Passive membrane permeability; target engagement modulation in cell assays
P2X3 receptor chemical space exploration (alternative regioisomer)
Distinct 4-Cl-3-OiPr regioisomer vs 3-Cl-4-OiPr (sivopixant pattern)
Receptor binding profile; selectivity over P2X2/3 heterotrimer
Biocatalytic synthesis of chiral β-hydroxy esters
Sterically demanding β-keto ester substrate for ketoreductase
Enantioselectivity in KRED-catalyzed reduction; ee determination
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